molecular formula C20H15FN6O B2975544 N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide CAS No. 1207042-00-9

N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide

Cat. No. B2975544
CAS RN: 1207042-00-9
M. Wt: 374.379
InChI Key: HVAQECPRBLZNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide is a useful research compound. Its molecular formula is C20H15FN6O and its molecular weight is 374.379. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-[4-(4-methylphenyl)-3-morpholin-4-yl-1H-pyrazol-1-yl]-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

K. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, revealing significant antioxidant activities through various in vitro assays. The study elucidates the impact of hydrogen bonding on self-assembly processes in these complexes, offering insights into their potential applications in materials science and biochemistry (Chkirate et al., 2019).

Anticancer Activity

Liang-Wen Zheng et al. (2011) explored the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating their ability to inhibit the growth of lung cancer cells. This work opens avenues for the development of new anticancer agents based on pyrazole derivatives (Zheng et al., 2011).

Antifungal Agents

D. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent antifungal agents with broad-spectrum activity against Candida and Aspergillus species. This discovery contributes to the ongoing search for new antifungal therapies (Bardiot et al., 2015).

Synthetic Applications and Biological Evaluations

Fikret Turkan et al. (2019) synthesized novel pyrazoline derivatives, evaluating their effectiveness as inhibitors of human carbonic anhydrase and acetylcholinesterase enzymes. The compounds displayed significant inhibitory activities, suggesting potential therapeutic applications (Turkan et al., 2019).

Drug Development and Molecular Docking

Praveen Kumar et al. (2021) designed and synthesized a novel compound targeting breast cancer, demonstrating potent activity against the MCF-7 cell line. Molecular docking studies supported the compound's mechanism of action, highlighting its potential as an anti-breast cancer agent (Kumar et al., 2021).

properties

IUPAC Name

1-(4-fluorophenyl)-5-pyridin-4-yl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O/c21-15-4-6-17(7-5-15)27-19(14-8-11-22-12-9-14)18(25-26-27)20(28)24-13-16-3-1-2-10-23-16/h1-12H,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAQECPRBLZNMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-[(pyridin-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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